(2S)-2-(methoxyamino)butanedioic acid

Description

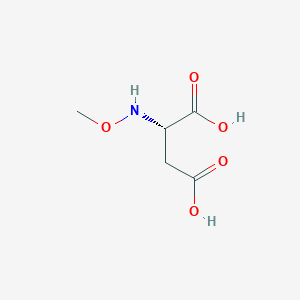

(2S)-2-(Methoxyamino)butanedioic acid is a chiral succinic acid derivative featuring a methoxyamino (-NH-OCH₃) substituent at the C2 position of the four-carbon dicarboxylic acid backbone. Its molecular formula is C₅H₉NO₅, with a molecular weight of 163.13 g/mol. This compound is structurally distinct due to the presence of both a methoxyamino group and two carboxylic acid groups, which influence its acidity, solubility, and intermolecular interactions.

Properties

CAS No. |

189282-87-9 |

|---|---|

Molecular Formula |

C5H9NO5 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

(2S)-2-(methoxyamino)butanedioic acid |

InChI |

InChI=1S/C5H9NO5/c1-11-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 |

InChI Key |

KWDXGALCQUZREM-VKHMYHEASA-N |

SMILES |

CONC(CC(=O)O)C(=O)O |

Isomeric SMILES |

CON[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

CONC(CC(=O)O)C(=O)O |

Synonyms |

L-Aspartic acid, N-methoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between (2S)-2-(methoxyamino)butanedioic acid and related compounds:

Key Observations:

Structural Variations: The methoxyamino group in the target compound replaces the hydroxy group in L-malic acid or the peptide bond in N-glutamylaspartate . This substitution reduces hydrogen-bonding capacity compared to hydroxy-containing analogs but introduces steric and electronic effects that may alter receptor binding. Compared to (2S)-2-amino-4-methoxy-butanoic acid hydrochloride, the target compound has a longer backbone (butanedioic vs. butanoic acid) and lacks a free amino group, reducing its basicity .

Physicochemical Properties: Acidity: The dicarboxylic acid backbone gives the target compound two acidic protons (pKa ~2.5 and ~5.5, estimated from succinic acid analogs). This contrasts with L-malic acid (pKa 3.4 and 5.1), which has a weaker second dissociation due to the electron-donating hydroxy group . Solubility: The target compound likely has moderate solubility in polar solvents like DMSO or ethanol, unlike the highly water-soluble N-glutamylaspartate or the hydrochloride salt in .

Biological Relevance: The methoxyamino group may confer resistance to enzymatic degradation compared to amino or hydroxy groups, as seen in synthetic peptides . Unlike benzilic acid, which has anticholinergic activity due to its bulky diphenyl group , the target compound’s smaller structure may favor interactions with metabolic enzymes or transporters.

Limitations and Contradictions

- Data Gaps: No direct solubility or crystallographic data exist for the target compound; properties are inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.